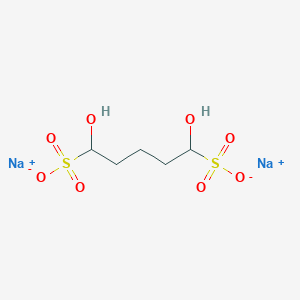
SALICILATO DE AMONIO
Descripción general
Descripción
El salicilato de amonio es un compuesto orgánico con la fórmula química C₇H₉NO₃ . Aparece como un polvo cristalino o blanco y se utiliza principalmente como intermedio en la industria farmacéutica y la síntesis orgánica . Este compuesto es conocido por su papel en diversas reacciones químicas y sus aplicaciones en diferentes campos científicos.
Aplicaciones Científicas De Investigación
El salicilato de amonio tiene diversas aplicaciones en la investigación científica:
Biología: Sirve como precursor para la síntesis de compuestos biológicamente activos.
Industria: Se utiliza en la preparación de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del salicilato de amonio implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en la reacción de Berthelot, el this compound reacciona con hipoclorito y compuestos fenólicos para producir un complejo coloreado, que se utiliza para el análisis colorimétrico . Los efectos del compuesto están mediados a través de su capacidad para participar en reacciones de sustitución aromática electrófila, lo que lleva a la formación de varios productos.
Compuestos Similares:
- Salicilato de Sodio
- Salicilato de Potasio
- Salicilato de Calcio
Comparación: El this compound es único debido a su reactividad y aplicaciones específicas. A diferencia del salicilato de sodio o potasio, el this compound es particularmente útil en reacciones que requieren iones amonio. Su papel en la reacción de Berthelot para detectar amonio y amoníaco atmosférico destaca su singularidad en comparación con otros salicilatos .
Análisis Bioquímico
Biochemical Properties
Ammonium Salicylate is synthesized from chorismate, which is derived from the shikimate pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Berthelot reaction for the detection of ammonium (NH4+) and atmospheric ammonia (NH3), where it acts as the chromogenic substrate .
Cellular Effects
Ammonium Salicylate can have various effects on cellular processes. For example, salicylates, which include Ammonium Salicylate, have been found to have effects on metabolic processes such as adipose tissue lipolysis and liver fatty acid synthesis . These effects can potentially be explained by the activation of AMP-activated protein kinase (AMPK) by salicylate .
Molecular Mechanism
The molecular mechanism of Ammonium Salicylate involves its role in the Berthelot reaction. The reaction activity of the Berthelot reaction can be enhanced by the strong electron-donating property of a group in the salicylate, activating the two-step electrophilic aromatic substitution reaction in the Berthelot reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ammonium Salicylate can change over time. For instance, the Berthelot reaction, which involves Ammonium Salicylate, can show different colorimetric responses and color changes at different concentrations of NH4+ .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Ammonium Salicylate in animal models are limited, it is known that high doses of salicylate, the active ingredient in aspirin, can result in behavioral evidence of tinnitus and hyperacusis in animals .
Metabolic Pathways
Ammonium Salicylate is involved in the biosynthesis of salicylates, which are synthesized from chorismate, derived from the shikimate pathway . This process involves enzymes such as isochorismate synthase, which converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .
Transport and Distribution
Salicylic acid, a related compound, is known to be mobile and can be transported within the plant, mainly via the phloem .
Subcellular Localization
Related compounds, such as ammonium transporters, have been found to localize on the apical side of certain cells and in their intracellular compartments .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El salicilato de amonio se puede sintetizar haciendo reaccionar ácido salicílico con amoníaco. El proceso implica introducir gas amoníaco o agua amoniacal en una lechada de ácido salicílico hasta que el pH de la solución alcance entre 7.5 y 13.0. Luego, la solución se evapora para obtener this compound sólido .
Métodos de Producción Industrial: En entornos industriales, el this compound se produce formando una mezcla de this compound sólido, urea, ácido sulfámico, un catalizador y un solvente. La mezcla se calienta luego a temperaturas y duraciones específicas, seguido de filtración, evaporación, cristalización, recristalización y secado para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El salicilato de amonio experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes productos dependiendo de las condiciones.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Sustitución: Se utilizan reactivos como halógenos y agentes nitrantes en condiciones ácidas o básicas.
Principales Productos Formados:
Oxidación: Los productos pueden incluir quinonas y otros derivados oxidados.
Sustitución: Los productos varían según los sustituyentes introducidos, como salicilatos halogenados o nitrados.
Comparación Con Compuestos Similares
- Sodium Salicylate
- Potassium Salicylate
- Calcium Salicylate
Comparison: Ammonium salicylate is unique due to its specific reactivity and applications. Unlike sodium or potassium salicylate, ammonium salicylate is particularly useful in reactions requiring ammonium ions. Its role in the Berthelot reaction for detecting ammonium and atmospheric ammonia highlights its distinctiveness compared to other salicylates .
Propiedades
IUPAC Name |
azanium;2-carboxyphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZOTMTKBQRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883424 | |
| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white, odorless solid; discolors on light exposure; [Merck Index] | |
| Record name | Ammonium salicylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
528-94-9, 31295-34-8 | |
| Record name | Ammonium salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium salicylate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ammonium salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















